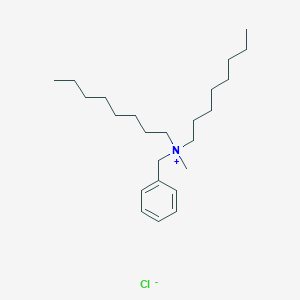
Benzylmethyldioctylammonium chloride
Description
Benzylmethyldioctylammonium chloride (CAS: 16345-80-5) is a quaternary ammonium compound (QAC) with the molecular formula C₂₄H₄₄ClN. It is characterized by a benzyl group, a methyl group, and two octyl chains bonded to a central nitrogen atom, forming a cationic surfactant . Its primary applications include use as a surfactant, ion-selective electrode component, and ion-exchange agent in organic synthesis . Safety protocols recommend avoiding skin/eye contact and inhalation, though it is classified as low toxicity under normal handling conditions .
Properties
CAS No. |
16345-80-5 |
|---|---|
Molecular Formula |
C24H44ClN |
Molecular Weight |
382.1 g/mol |
IUPAC Name |
benzyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C24H44N.ClH/c1-4-6-8-10-12-17-21-25(3,22-18-13-11-9-7-5-2)23-24-19-15-14-16-20-24;/h14-16,19-20H,4-13,17-18,21-23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RBTBCRUCRQHZLB-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Other CAS No. |
16345-80-5 |
Synonyms |
benzylmethyldioctylammonium chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Alkyl Chain Impact: Longer chains (e.g., C₁₆ in Benzyldimethylhexadecylammonium chloride) increase hydrophobicity, reducing water solubility and enhancing persistence in lipid-rich environments . The di-octyl structure of the target compound further lowers polarity compared to mono-alkyl analogs .
- Antimicrobial Efficacy: Mono-alkyl QACs with C₁₂–C₁₆ chains exhibit stronger antimicrobial properties due to optimal membrane disruption . The target compound’s di-octyl structure may limit this activity, favoring surfactant applications instead .
Toxicity and Environmental Impact
Contradictions : While highlights general QAC toxicity concerns (e.g., endocrine disruption), the target compound’s di-octyl structure may mitigate risks compared to longer-chain analogs .
Regulatory Status
- This compound: Not listed in major hazard databases (e.g., EPA DCAP) but subject to general QAC regulations .
- Benzyldimethyldodecylammonium chloride : Included in the Chinese Existing Chemical Substance Inventory; restricted in EU for biocidal uses .
- Benzyldimethylhexadecylammonium chloride : Classified as a Substance of Very High Concern (SVHC) in the EU due to persistent, bioaccumulative, and toxic (PBT) properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


